molecular formula C11H11NO2 B3033157 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- CAS No. 89651-28-5

1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-

Cat. No.: B3033157
CAS No.: 89651-28-5
M. Wt: 189.21 g/mol
InChI Key: AQPBMBBBVBDTAP-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Potential

  • 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-, serves as a precursor in synthesizing various biologically active substances. Studies have successfully synthesized a series of substituted 3-R-aminomethylenebenzofuranones, highlighting its potential in the search for new medicinal compounds (Panisheva et al., 2007).

Natural Products and Cytotoxicity

  • Isobenzofuranone derivatives have been isolated from natural sources like mangrove endophytic fungus, exhibiting cytotoxicity against cancer cells, thus suggesting a role in cancer research (Yang et al., 2013).

Photoreactions and Organic Synthesis

  • The compound has been involved in studies of photoreactions, offering insights into selective photochemical transformations, which are relevant in organic synthesis (Plíštil et al., 2006).

Structural and Molecular Studies

  • It has been used in single-crystal X-ray analyses and molecular docking studies, providing detailed insights into molecular structures and potential for drug development (Al-Hourani et al., 2016).

Applications in Green Chemistry

  • The compound's derivatives have been synthesized using environmentally benign methods, contributing to green chemistry approaches in heterocyclic compound synthesis (Mola et al., 2012).

Mechanism of Action

Target of Action

The compound, also known as 3-(dimethylaminomethylidene)-2-benzofuran-1-one, is primarily used in the synthesis of several new pyridine and pyrazolo[3,4-b]pyridine derivatives . These derivatives possess diverse biological activities and are widely used in pharmaceutical and medicinal preparations .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, 6-Aminopyridine-2(1H)-thiones reacted with dimethylformamide-dimethylacetal (DMF-DMA) to give the corresponding 6-{[(N,N-dimethylamino)methylene]amino pyridine derivatives . The latter compounds then reacted with hydrazine hydrate to afford the 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivative .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it is involved in the synthesis of Aurora A kinase inhibitors . It also plays a role in amide bond formation reactions . Furthermore, it is used as a catalyst for selective acylation and a sequence of cyclization-oxidation-deselenation .

Pharmacokinetics

It is known that the compound is used in peptide synthesis , suggesting that it may be absorbed and distributed in the body to participate in peptide formation.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, in the synthesis of Aurora A kinase inhibitors, the compound may contribute to the inhibition of Aurora A kinase, a protein that plays a key role in cell division .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability.

Safety and Hazards

The compound is a laboratory chemical and should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of this compound could involve its use in the development of new preparative methods for the synthesis of compounds that are capable of further modifications, leading to a variety of heterocyclic structures and containing pharmacophore fragments .

Properties

IUPAC Name

3-(dimethylaminomethylidene)-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPBMBBBVBDTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395141
Record name 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89651-28-5
Record name 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.